Cas no 79711-33-4 (Methyl 4,5-dibromo-1H-imidazole-2-carboxylate)
Methyl 4,5-dibromo-1H-imidazole-2-carboxylate Chemical and Physical Properties
Names and Identifiers
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- Methyl 4,5-dibromo-1H-imidazole-2-carboxylate
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- Inchi: 1S/C5H4Br2N2O2/c1-11-5(10)4-8-2(6)3(7)9-4/h1H3,(H,8,9)
- InChI Key: UHJBDJUAZMBNBU-UHFFFAOYSA-N
- SMILES: BrC1=C(N=C(C(=O)OC)N1)Br
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 11
- Rotatable Bond Count: 2
- Complexity: 167
- XLogP3: 1.1
- Topological Polar Surface Area: 55
Methyl 4,5-dibromo-1H-imidazole-2-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A069003497-5g |
Methyl 4,5-dibromo-1H-imidazole-2-carboxylate |
79711-33-4 | 97% | 5g |
$801.34 | 2023-09-01 | |
| Alichem | A069003497-10g |
Methyl 4,5-dibromo-1H-imidazole-2-carboxylate |
79711-33-4 | 97% | 10g |
$1144.33 | 2023-09-01 | |
| Alichem | A069003497-25g |
Methyl 4,5-dibromo-1H-imidazole-2-carboxylate |
79711-33-4 | 97% | 25g |
$2020.00 | 2023-09-01 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1545561-1g |
Methyl 4,5-dibromo-1H-imidazole-2-carboxylate |
79711-33-4 | 98% | 1g |
¥4834.00 | 2024-07-28 | |
| Ambeed | A276818-1g |
Methyl 4,5-dibromo-1H-imidazole-2-carboxylate |
79711-33-4 | 97% | 1g |
$488.0 | 2025-04-16 |
Methyl 4,5-dibromo-1H-imidazole-2-carboxylate Suppliers
Methyl 4,5-dibromo-1H-imidazole-2-carboxylate Related Literature
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Mark D. Allendorf,Alauddin Ahmed,Tom Autrey,Jeffrey Camp,Eun Seon Cho,Maciej Haranczyk,Abhi Karkamkar,Di-Jia Liu,Katie R. Meihaus,Iffat H. Nayyar,Roman Nazarov,Donald J. Siegel,Vitalie Stavila,Jeffrey J. Urban,Srimukh Prasad Veccham,Brandon C. Wood Energy Environ. Sci., 2018,11, 2784-2812
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José M. Rivera,Mariana Martín-Hidalgo,Jean C. Rivera-Ríos Org. Biomol. Chem., 2012,10, 7562-7565
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Rongyan Guo,Tao Li,Shuie Shi J. Mater. Chem. C, 2019,7, 5148-5154
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Eunhak Lim,Jiyoung Heo,Seong Keun Kim Nanoscale, 2019,11, 11369-11378
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Zhonghua Xiang,Chuanqi Fang,Sanhua Leng,Dapeng Cao J. Mater. Chem. A, 2014,2, 7662-7665
Additional information on Methyl 4,5-dibromo-1H-imidazole-2-carboxylate
Methyl 4,5-dibromo-1H-imidazole-2-carboxylate (CAS No. 79711-33-4): A Versatile Building Block in Organic Synthesis
Methyl 4,5-dibromo-1H-imidazole-2-carboxylate (CAS No. 79711-33-4) is a highly valuable heterocyclic compound that has gained significant attention in pharmaceutical and agrochemical research. This brominated imidazole derivative serves as a crucial intermediate in the synthesis of various biologically active molecules. Its unique structural features, including the dibromo substitution pattern and ester functionality, make it particularly useful for further chemical transformations.
The growing interest in imidazole-based compounds stems from their widespread applications in medicinal chemistry. Researchers frequently search for "Methyl 4,5-dibromo-1H-imidazole-2-carboxylate synthesis" and "applications of dibromoimidazole derivatives" as these topics represent current hotspots in drug discovery. The compound's CAS number 79711-33-4 is often used as a key identifier in chemical databases and patent literature, making it essential for precise material tracking in research projects.
From a structural perspective, Methyl 4,5-dibromo-1H-imidazole-2-carboxylate offers multiple reactive sites for further functionalization. The bromine atoms at positions 4 and 5 enable various cross-coupling reactions, while the methyl carboxylate group can be hydrolyzed or transformed into other functional groups. This versatility explains why queries like "Methyl 4,5-dibromo-1H-imidazole-2-carboxylate reactions" are common among synthetic chemists working on heterocyclic compounds.
In pharmaceutical applications, derivatives of Methyl 4,5-dibromo-1H-imidazole-2-carboxylate have shown potential in several therapeutic areas. The imidazole core is a privileged structure in drug design, appearing in compounds with antimicrobial, antiviral, and anti-inflammatory properties. Recent literature searches reveal increasing interest in "imidazole-based drug candidates 2024" and "brominated heterocycles in medicine," highlighting the continued relevance of this chemical scaffold.
The synthesis of Methyl 4,5-dibromo-1H-imidazole-2-carboxylate typically involves bromination of appropriate imidazole precursors followed by esterification. Process optimization for this compound remains an active area of research, with many scientists investigating "green chemistry approaches to bromoimidazole synthesis" and "scale-up methods for CAS 79711-33-4." These research directions align with the current emphasis on sustainable chemical manufacturing practices.
Analytical characterization of Methyl 4,5-dibromo-1H-imidazole-2-carboxylate is well-documented in the literature. Standard techniques include 1H NMR, 13C NMR, and mass spectrometry, which provide conclusive evidence of the compound's structure. The search terms "spectral data for Methyl 4,5-dibromo-1H-imidazole-2-carboxylate" and "characterization of CAS 79711-33-4" reflect the practical needs of researchers working with this material.
Beyond pharmaceutical applications, Methyl 4,5-dibromo-1H-imidazole-2-carboxylate finds use in materials science. The imidazole ring system can contribute to the development of specialty polymers and functional materials. Recent trends show growing searches for "imidazole derivatives in material science" and "heterocyclic building blocks for advanced materials," indicating expanding applications beyond traditional medicinal chemistry.
Handling and storage of Methyl 4,5-dibromo-1H-imidazole-2-carboxylate require standard laboratory precautions for organic compounds. While not classified as hazardous under normal conditions, proper safety measures should always be followed. Researchers often look for "stability of brominated imidazoles" and "storage conditions for CAS 79711-33-4," demonstrating practical considerations in working with this compound.
The commercial availability of Methyl 4,5-dibromo-1H-imidazole-2-carboxylate has increased in recent years due to growing demand. Suppliers typically offer this compound with high purity levels (>98%), as verified by HPLC analysis. Market trends show searches for "where to buy Methyl 4,5-dibromo-1H-imidazole-2-carboxylate" and "CAS 79711-33-4 suppliers 2024," reflecting its importance as a research chemical.
Future research directions for Methyl 4,5-dibromo-1H-imidazole-2-carboxylate include exploring its potential in catalysis and as a ligand in coordination chemistry. The scientific community continues to investigate "new reactions of dibromoimidazole derivatives" and "catalytic applications of CAS 79711-33-4," suggesting expanding roles for this versatile compound. As synthetic methodologies advance, we can expect to see novel applications emerging for this important heterocyclic building block.
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